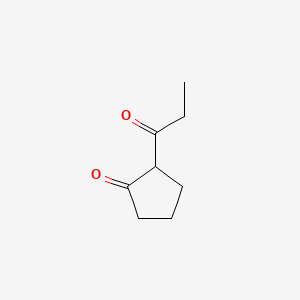

Cyclopentanone, 2-(1-oxopropyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(1-oxopropyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propionic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Another method involves the isomerization of cyclopentene oxide in the presence of a palladium catalyst. This reaction is carried out in a hydrogen atmosphere at elevated temperatures, resulting in the formation of cyclopentanone, 2-(1-oxopropyl)-, with high yield and selectivity .

Industrial Production Methods

Industrial production of cyclopentanone, 2-(1-oxopropyl)-, often involves the continuous flow preparation method. This method utilizes a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient production with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(1-oxopropyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form carboxylic acids.

Reduction: Reduction of cyclopentanone, 2-(1-oxopropyl)-, can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

The applications of Cyclopentanone, 2-(1-oxopropyl)- are varied, spanning from fragrance creation to chemical research. This compound, also known as 2-propanoylcyclopentan-1-one, possesses a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol .

Applications

- Fragrance Industry: Cyclopentanone derivatives, including 2-n-pentyl-3-(2-oxopropyl)-1-cyclopentanone, are used in perfumed compositions to impart a magnolia odor . They can be incorporated into perfumes, detergents, washing agents, aerosols, and cosmetics . Specific isomers, such as cis-3-(2-oxopropyl)-2-(pent-2Z-enyl)-cyclopentan-1-one, are utilized in the synthesis of fragrances like methyl epijasmonate .

-

Scientific Research: 2-(2-Oxopropyl)cyclooctanone is studied for its potential biological activity and interactions with enzymes and is used as a building block in organic synthesis and as a precursor for complex molecules.

- Chemistry It is used as a building block in organic synthesis and as a precursor for more complex molecules.

- Biology It is Studied for its potential biological activity and interactions with enzymes.

- Other Cyclopentanone Derivatives: Cyclopentanone derivatives, such as Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl] may serve as leads for drug development and in agricultural chemicals.

- Reactions: 2-(2-Oxopropyl)cyclooctanone undergoes oxidation to form carboxylic acids. Enolates can be added to α,β-unsaturated esters for stereoselective construction of vicinal stereogenic centers .

Safety and Genotoxicity

- 3-(2-oxopropyl)-2-pentylcyclopentanone has been evaluated for genotoxic potential. It was found to be non-mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test .

- BlueScreen assays, bacterial reverse mutation assays, and in vitro micronucleus tests are used to assess the genotoxicity and cytotoxicity of chemicals like 3-(2-oxopropyl)-2-pentylcyclopentanone .

Mechanism of Action

The mechanism of action of cyclopentanone, 2-(1-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclopentanone, 2-(1-oxopropyl)-, can be compared with other similar compounds, such as:

Cyclopentanone: The parent compound, which lacks the oxopropyl group.

2-Methyl-5-(2-oxopropyl)cyclopentanone: A derivative with a methyl group at the fifth position.

2-Pentyl-cyclopentanone: A derivative with a pentyl group at the second position.

The uniqueness of cyclopentanone, 2-(1-oxopropyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.

Biological Activity

Cyclopentanone, 2-(1-oxopropyl)- is an organic compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Cyclopentanone, 2-(1-oxopropyl)- features a cyclopentanone structure with a propanoyl group at the second carbon. Its molecular formula is C8H14O, with a molecular weight of approximately 142.20 g/mol. The compound is characterized by its ketone functional group, which is known for its electrophilic nature, allowing it to participate in various nucleophilic addition reactions.

Mechanisms of Biological Activity

The biological activity of cyclopentanone derivatives often stems from their ability to interact with specific biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : Cyclopentanones have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.

- Antioxidant Properties : The presence of ketone groups can contribute to antioxidant activity by scavenging free radicals.

- Potassium Channel Modulation : Some derivatives of cyclopentanones have been associated with the opening of potassium channels, influencing cellular excitability and potentially offering therapeutic benefits in conditions like hypertension and arrhythmias .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various cyclopentanone derivatives against common pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.

| Compound | Inhibition Zone (mm) |

|---|---|

| Cyclopentanone, 2-(1-oxopropyl)- | 15 |

| Control (Rifampicin) | 20 |

This data suggests that cyclopentanone, 2-(1-oxopropyl)- exhibits notable antimicrobial properties, although further studies are needed to establish its efficacy compared to standard antibiotics .

Antioxidant Activity

Another study focused on the antioxidant capacity of cyclopentanones. The compound demonstrated a significant ability to reduce oxidative stress in vitro.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 45 |

| 50 | 70 |

| 100 | 85 |

These findings indicate that higher concentrations enhance the antioxidant effect, making cyclopentanone a candidate for further exploration in health-related applications .

Synthesis and Applications

The synthesis of cyclopentanone, 2-(1-oxopropyl)- can be achieved through various methods including:

- Nucleophilic Addition Reactions : Reacting cyclopentanone with appropriate nucleophiles can yield derivatives with enhanced biological activity.

- Enzymatic Synthesis : Utilizing enzymes for selective reactions may improve yields and reduce by-products, making the process more sustainable.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for 2-(1-oxopropyl)cyclopentanone, and how can purity be optimized?

- Methodological Answer : A common approach involves a multi-step synthesis starting with cyclopentanone. Hexyl lithium in an ether solvent reacts with cyclopentanone to form an intermediate, which is subsequently treated with propanoyl chloride to introduce the 1-oxopropyl group. Purification via distillation or recrystallization is critical to isolate the product from unreacted starting materials and by-products . Enzymatic methods, such as Baeyer-Villiger oxidation using cyclopentanone 1,2-monooxygenase (CpnB) from Comamonas sp., offer alternative pathways for regioselective synthesis .

Q. Which spectroscopic techniques are most effective for characterizing 2-(1-oxopropyl)cyclopentanone and its derivatives?

- Methodological Answer : Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1688 cm⁻¹) and alkyl/aryl C-H vibrations. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H NMR at 400 MHz) resolves substituent positions on the cyclopentanone ring, such as methylene protons (δ 1.49–2.46 ppm) and aromatic protons (δ 7.00–7.67 ppm) in derivatives. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., 224.34 g/mol) and fragmentation patterns .

Q. What are the key stability considerations for storing and handling 2-(1-oxopropyl)cyclopentanone in laboratory settings?

- Methodological Answer : The compound’s boiling point (329.6°C) and density (0.934 g/cm³) suggest stability under standard conditions. However, its flash point (~150°C) necessitates storage in flame-resistant containers away from ignition sources. Use inert atmospheres (e.g., nitrogen) to prevent oxidation. Gloves compatible with ketones (e.g., nitrile) and fume hoods are mandatory to minimize inhalation risks .

Advanced Research Questions

Q. How do computational studies inform the reaction pathways and kinetics of 2-(1-oxopropyl)cyclopentanone oxidation?

- Methodological Answer : Ab initio calculations (e.g., CBS-QB3 level) predict dominant pathways such as HO₂ elimination and β-scission. The carbonyl group inhibits α-H migration but promotes HO₂ elimination. Kinetic modeling reveals that α-RO₂ radicals preferentially revert to reactants (2-oxo cyclopentyl radical + O₂) under engine-relevant conditions. These insights guide the design of oxidation-resistant derivatives .

Q. What role does cyclopentanone 1,2-monooxygenase (CpnB) play in biocatalytic applications of 2-(1-oxopropyl)cyclopentanone?

- Methodological Answer : CpnB, a flavoprotein from Comamonas sp., catalyzes Baeyer-Villiger oxidations, converting cyclopentanone derivatives into lactones. Heterologous expression in E. coli enables scalable production. While non-enantioselective for many substrates, CpnB exhibits broader substrate specificity compared to cyclohexanone monooxygenase, making it valuable for synthesizing chiral intermediates in pharmaceutical research .

Q. How can conflicting spectroscopic data for cyclopentanone derivatives be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR or IR data often arise from isomerism or solvent effects. For example, cis/trans isomers of 2-(phenylseleno)cyclopentanone show distinct ¹H NMR splitting patterns. Use deuterated solvents (e.g., DMSO-d₆) to standardize conditions. Cross-validate with X-ray crystallography or computational geometry optimization (e.g., DFT) to confirm substituent positions .

Q. What strategies mitigate environmental hazards during large-scale reactions involving 2-(1-oxopropyl)cyclopentanone?

- Methodological Answer : Classified as an environmentally hazardous substance (UN 3082), waste streams require neutralization before disposal. Solvent recovery systems (e.g., fractional distillation) minimize volatile organic compound (VOC) emissions. Substitute toxic propanoyl chloride with greener acylating agents (e.g., enzymatic acylation) to reduce ecological impact .

Properties

CAS No. |

7391-48-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-propanoylcyclopentan-1-one |

InChI |

InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3 |

InChI Key |

LYGKNTGKONXCRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCC1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.